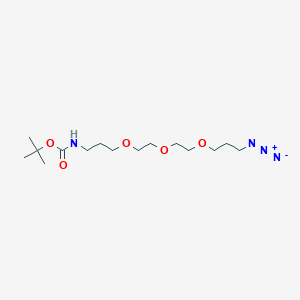

1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide” is a long-chain molecule with an azide group at one end and a Boc-protected amino group at the other. The “trioxa” in the name suggests the presence of three oxygen atoms, possibly forming ether linkages within the chain .

Molecular Structure Analysis

The exact molecular structure would depend on the positions of the ether linkages and the azide and Boc-protected amino groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The azide group is known to be quite reactive and can participate in a variety of reactions, including reduction to an amine, or the Staudinger reaction to form a primary amine . The Boc group can be removed under acidic conditions to reveal the protected amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Factors such as polarity, molecular weight, and functional groups all play a role .Scientific Research Applications

Differentially-Protected Steroidal Triamines

Research into differentially-protected steroidal triamines, utilizing bis-Boc-NH-substituted azides as intermediates, showcases the application of Boc-protected azides in medicinal, supramolecular, and combinatorial chemistry. The work by Del Amo et al. (2004) describes an improved synthesis route for such scaffolds, which are pivotal in developing tripodal peptide libraries, indicating the importance of these functionalities in creating versatile molecular frameworks (Del Amo et al., 2004).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ferrini et al. (2015) explored the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, employing N-Boc ynamides with azides to avoid the Dimroth rearrangement. This process underlines the utility of Boc-protected azides in synthesizing biologically active compounds and peptidomimetics based on the triazole scaffold, demonstrating the strategic importance of such chemical groups in drug discovery and development (Ferrini et al., 2015).

Piperidine Dispiro-1,2,4-Trioxane Analogues

Sabbani et al. (2008) developed N-Boc-protected 1,2,4-trioxane 2 as part of their work on novel antimalarial compounds. Their findings underscore the role of Boc-protected intermediates in generating new chemical entities with significant biological activity, emphasizing the critical application of these functionalities in the pharmaceutical industry (Sabbani et al., 2008).

Crystal Structure of a Depsipeptide

Ohyama et al. (2001) synthesized a depsipeptide utilizing Boc-protected amino acids, which helped elucidate the alpha-helical conformation of the molecule through X-ray diffraction. This research highlights the use of Boc protection in studying the structure-activity relationships of biologically relevant molecules (Ohyama et al., 2001).

Efficient Routes for Synthesis of Macrocycles

Pieve et al. (2007) significantly improved the synthesis of 1,4,7,10,13-pentaazacyclohexadecane-14,16-dione, using Boc for the protection of secondary amine functions. Their work demonstrates the critical role of Boc-protected intermediates in the efficient synthesis of complex macrocyclic structures (Pieve et al., 2007).

Future Directions

properties

IUPAC Name |

tert-butyl N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4O5/c1-15(2,3)24-14(20)17-6-4-8-21-10-12-23-13-11-22-9-5-7-18-19-16/h4-13H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCYOIWGOKGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)

![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)

![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)

![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)

methanone](/img/structure/B2634702.png)